molecular formula C17H29BLiNO5 B1649774 Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate CAS No. 1048030-50-7

Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate

Cat. No.: B1649774
CAS No.: 1048030-50-7
M. Wt: 345.2
InChI Key: GBWGLJYVSBVHEX-UHFFFAOYSA-N
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Description

Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate is a chemical compound with the molecular formula C17H29BLiNO5 and a molecular weight of 345.17 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a dioxolane group and a triisopropoxyborate moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Preparation Methods

The synthesis of Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate typically involves the reaction of 6-(1,3-dioxolan-2-yl)pyridine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the triisopropoxyborate group is replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding boronic acids, while reduction may produce borohydrides .

Mechanism of Action

The mechanism by which Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate exerts its effects involves the interaction of the borate group with various molecular targets. The triisopropoxyborate moiety can form stable complexes with different substrates, facilitating various chemical transformations. The pyridine ring and dioxolane group also contribute to the compound’s reactivity by providing additional sites for interaction and modification .

Comparison with Similar Compounds

Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate can be compared with other boron-containing compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity suitable for a wide range of applications.

Properties

IUPAC Name

lithium;[6-(1,3-dioxolan-2-yl)pyridin-2-yl]-tri(propan-2-yloxy)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BNO5.Li/c1-12(2)22-18(23-13(3)4,24-14(5)6)16-9-7-8-15(19-16)17-20-10-11-21-17;/h7-9,12-14,17H,10-11H2,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWGLJYVSBVHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC(=CC=C1)C2OCCO2)(OC(C)C)(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BLiNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048030-50-7
Record name Borate(1-), [6-(1,3-dioxolan-2-yl)-2-pyridinyl]tris(2-propanolato)-, lithium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048030-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate
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Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate
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Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate
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Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate
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Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate
Reactant of Route 6
Lithium [6-(1,3-dioxolan-2-yl)pyridin-2-yl]triisopropoxyborate

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